Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring, an oxazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyridine-3-carbonyl Intermediate: This step involves the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride.
Formation of the Oxazole Ring: The pyridine-3-carbonyl chloride is then reacted with an appropriate oxazole precursor under controlled conditions to form the oxazole ring.
Esterification: The final step involves the esterification of the oxazole derivative with ethanol in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced oxazole derivatives.
Substitution: Alkyl-substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with viral replication by binding to active sites or disrupting essential pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate: shares similarities with other pyridine and oxazole derivatives, such as:
Uniqueness
Structural Features: The combination of pyridine, oxazole, and ester functionalities in this compound provides unique chemical properties, making it versatile for various applications.
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications, enhancing its utility in synthetic chemistry.
Properties
IUPAC Name |
ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-17-12(16)10-9(7-18-14-10)11(15)8-4-3-5-13-6-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTUKPSZGOCFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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